molecular formula C14H10F2 B6356645 (e)-1,2-bis(4-fluorophenyl)ethene CAS No. 588-56-7

(e)-1,2-bis(4-fluorophenyl)ethene

Cat. No.: B6356645
CAS No.: 588-56-7
M. Wt: 216.22 g/mol
InChI Key: RBKOGNMZDLWKCL-OWOJBTEDSA-N
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Description

(E)-1,2-Bis(4-fluorophenyl)ethene is an organic compound characterized by the presence of two fluorine-substituted phenyl groups attached to a central ethene (ethylene) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-bis(4-fluorophenyl)ethene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (E)-1,2-Bis(4-fluorophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

(E)-1,2-Bis(4-fluorophenyl)ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1,2-bis(4-fluorophenyl)ethene involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

  • (E)-1,2-Bis(4-chlorophenyl)ethene
  • (E)-1,2-Bis(4-bromophenyl)ethene
  • (E)-1,2-Bis(4-methylphenyl)ethene

Comparison: (E)-1,2-Bis(4-fluorophenyl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its chloro, bromo, and methyl analogs. These properties include increased electronegativity and the ability to form strong hydrogen bonds, making it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKOGNMZDLWKCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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